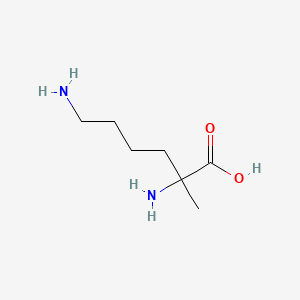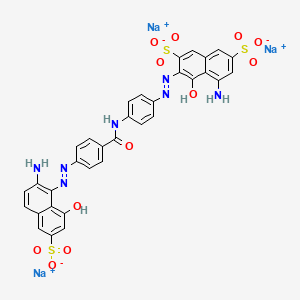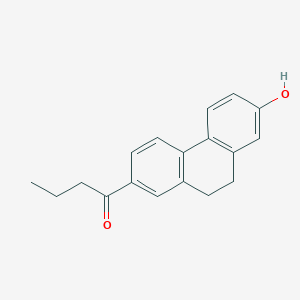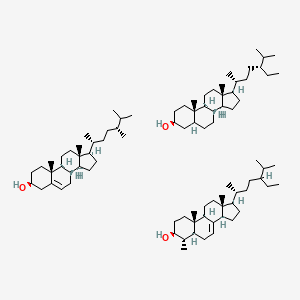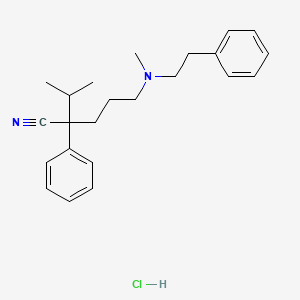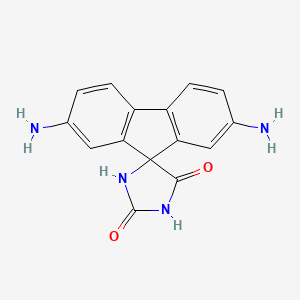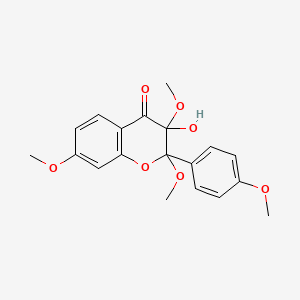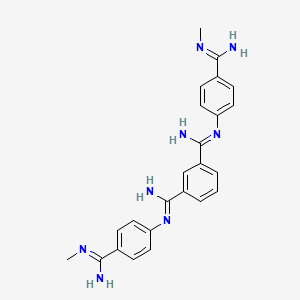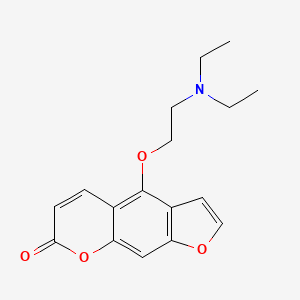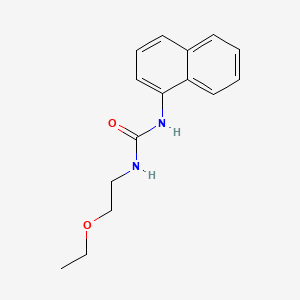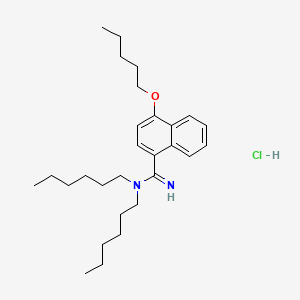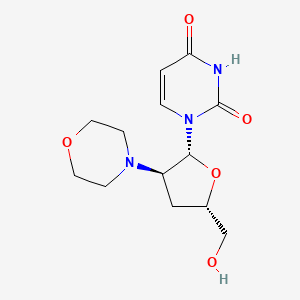
Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Morpholino-ddU, also known as 2’-deoxy-2’-fluoro-2’-morpholino-uridine, is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains a morpholino group at the 2’ position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Morpholino-ddU typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient production of optically pure morpholino monomers in good yields and anomeric ratios.
Industrial Production Methods
Industrial production of 2’-Morpholino-ddU follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2’-Morpholino-ddU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the morpholino ring.
Substitution: The morpholino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Morpholino-ddU include Lewis acids for nucleophilic ring-opening, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized morpholino derivatives, while substitution reactions can produce a variety of functionalized morpholino compounds.
科学研究应用
2’-Morpholino-ddU has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2’-Morpholino-ddU involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The morpholino group at the 2’ position enhances the compound’s stability and binding affinity to target nucleic acids, making it an effective tool for gene silencing and antisense applications . The compound exerts its effects by sterically blocking RNA splicing or translation, thereby modulating gene expression .
相似化合物的比较
2’-Morpholino-ddU is unique compared to other nucleoside analogs due to its morpholino modification. Similar compounds include:
Phosphorodiamidate morpholino oligonucleotides (PMOs): These are used in antisense therapies and have a similar mechanism of action.
2’-Fluoro-2’-deoxyuridine: Another nucleoside analog with a fluorine modification at the 2’ position, used in antiviral and anticancer research.
2’-O-methyl nucleosides: These compounds have a methyl group at the 2’ position and are used in various therapeutic applications.
The unique morpholino modification of 2’-Morpholino-ddU provides enhanced stability and binding affinity, making it a valuable tool in scientific research and therapeutic applications.
属性
CAS 编号 |
119753-66-1 |
|---|---|
分子式 |
C13H19N3O5 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O5/c17-8-9-7-10(15-3-5-20-6-4-15)12(21-9)16-2-1-11(18)14-13(16)19/h1-2,9-10,12,17H,3-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
InChI 键 |
WPXRFWZBGOPLDP-HOSYDEDBSA-N |
手性 SMILES |
C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
规范 SMILES |
C1COCCN1C2CC(OC2N3C=CC(=O)NC3=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


